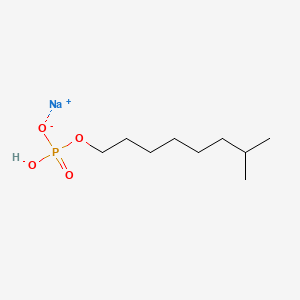
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a benzyl group substituted with dimethyl and hydroxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide typically involves the reaction of 3,4-dimethylbenzyl alcohol with ethyltrimethylammonium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted quaternary ammonium compounds. The specific products depend on the reagents and conditions used in the reactions .
Aplicaciones Científicas De Investigación
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to cell membrane permeability and ion transport.
Mecanismo De Acción
The mechanism of action of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to various biological effects. The molecular targets include ion channels and membrane proteins, and the pathways involved are related to ion transport and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride. These compounds share similar structures and properties but differ in their specific substituents and functional groups .
Uniqueness
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other quaternary ammonium compounds may not be as effective .
Propiedades
Número CAS |
97197-13-2 |
|---|---|
Fórmula molecular |
C14H24INO |
Peso molecular |
349.25 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylphenyl)methoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO.HI/c1-11-7-8-14(9-12(11)2)10-16-13(3)15(4,5)6;/h7-9,13H,10H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BNZSOGLVUXQPPX-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)COC(C)[N+](C)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


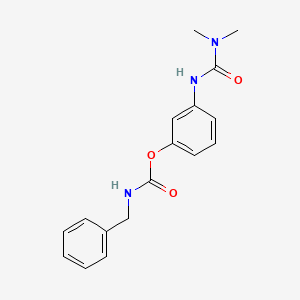
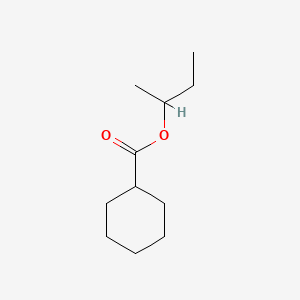
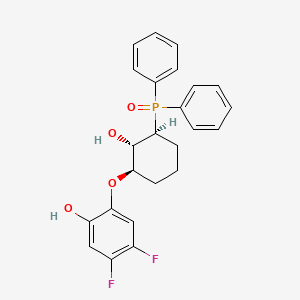

![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
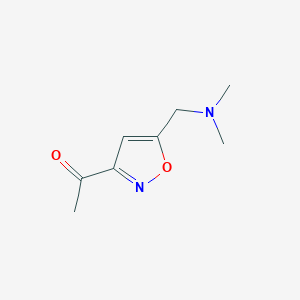

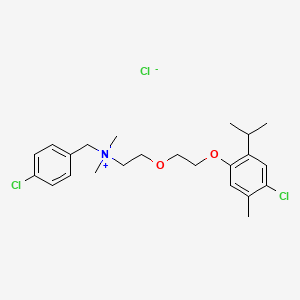
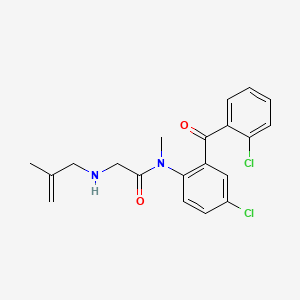
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
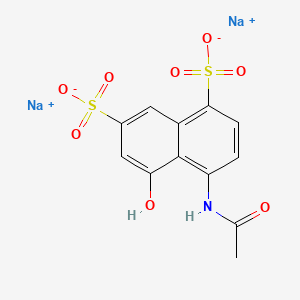
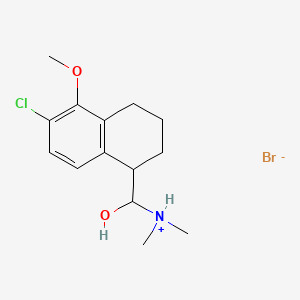
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
